Acetamide, N-[2-[(2-cyano-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-
Description
The compound Acetamide, N-[2-[(2-cyano-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]- (CAS 29649-48-7) is a complex azo dye derivative with the molecular formula C22H24N6O5 and a molar mass of 452.46 g/mol . Its structure features:
- A 2-cyano-4-nitrophenylazo group, which contributes strong electron-withdrawing characteristics.
- A pyrrolidinyl-ethyl-ethylamino substituent at the 5-position of the phenyl ring, enhancing solubility in polar solvents due to the pyrrolidinone moiety.
- An acetamide group, which stabilizes the molecule through hydrogen bonding.
This compound is structurally tailored for applications in dye chemistry, where electronic properties and solubility are critical .
Properties
CAS No. |
51897-40-6 |
|---|---|
Molecular Formula |
C23H23N7O5 |
Molecular Weight |
477.5 g/mol |
IUPAC Name |
N-[2-[(2-cyano-4-nitrophenyl)diazenyl]-5-[2-(2,5-dioxopyrrolidin-1-yl)ethyl-ethylamino]phenyl]acetamide |
InChI |
InChI=1S/C23H23N7O5/c1-3-28(10-11-29-22(32)8-9-23(29)33)17-4-7-20(21(13-17)25-15(2)31)27-26-19-6-5-18(30(34)35)12-16(19)14-24/h4-7,12-13H,3,8-11H2,1-2H3,(H,25,31) |
InChI Key |
OZYAYPAGMAEVBO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCN1C(=O)CCC1=O)C2=CC(=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])C#N)NC(=O)C |
Origin of Product |
United States |
Biological Activity
Acetamide, N-[2-[(2-cyano-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]- is a complex organic compound notable for its unique azo structure and various functional groups, including amide, azo, and cyano. This article delves into its biological activity, synthesizing findings from diverse research studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 422.42 g/mol. The compound features an azo linkage that may enhance its reactivity and biological interactions.
Biological Activity Overview
Research indicates that acetamide derivatives exhibit a range of biological activities, including:
- Antimicrobial Properties : Some studies suggest that compounds containing the acetamide structure may show significant antimicrobial and antifungal activities. The presence of the azo group is believed to facilitate interactions with biological targets, enhancing efficacy against various pathogens.
- Antioxidant Activity : Certain acetamide derivatives have been evaluated for their antioxidant potential. For instance, N-(6-arylbenzo[d]thiazol-2-yl)acetamides demonstrated moderate to good antioxidant activity in bioassays .
- Urease Inhibition : A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized and tested for urease inhibition, showing significant activity compared to standard inhibitors. Molecular docking studies indicated that these compounds bind effectively to the non-metallic active site of the urease enzyme .
Case Studies
- Antimicrobial Efficacy : In a study evaluating various acetamide derivatives, one compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes.
- Pharmacokinetics in Animal Models : Research on the pharmacokinetics of acetamide derivatives in rats revealed rapid absorption and significant renal elimination pathways. Approximately 50% of the administered dose was excreted via urine, indicating efficient metabolic processing .
- Toxicological Assessments : Acetamide has been classified as a potential human carcinogen based on certain studies. However, the levels found in food products were significantly lower than those associated with toxicological concerns .
Synthesis Methods
Acetamide can be synthesized through various methods, including:
- Hydration of Acetonitrile : This method is favored for its efficiency in industrial production.
- Azo Coupling Reactions : The formation of the azo linkage can be achieved through diazotization followed by coupling with appropriate amines.
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| N,N-Dimethylacetamide | N,N-Dimethylacetamide | Used as a solvent; more stable than acetamide. |
| Urea | Urea | Contains two amine groups; used in fertilizers. |
| Acetic Anhydride | Acetic Anhydride | More reactive than acetamide; used in acetylation reactions. |
Chemical Reactions Analysis
Azo Group Reduction
The azo (–N=N–) bond undergoes reductive cleavage under acidic or basic conditions, forming primary amines. This reaction is critical for modifying the compound’s chromophoric properties or generating intermediates for further derivatization.
Key Observations :
-
Reduction in acidic media proceeds faster but requires careful pH control to avoid side reactions (e.g., nitro group reduction).
-
The electron-withdrawing nitro and cyano groups stabilize the azo bond, necessitating stronger reducing agents compared to simpler azo dyes .
Nitro Group Reduction
The nitro (–NO₂) group at the 4-position of the phenyl ring can be selectively reduced to an amine (–NH₂) under hydrogenation or catalytic transfer hydrogenation conditions.
| Reaction Conditions | Products | Yield | Catalyst/Reagents |
|---|---|---|---|
| H₂ (1 atm), Pd/C in ethanol | 4-amino derivative | 92% | Palladium on carbon |
| NH₄Cl/Fe in H₂O/EtOH (reflux) | Same as above | 65% | Iron/ammonium chloride |
Mechanistic Insight :
-
Hydrogenation preserves the azo bond but reduces the nitro group to –NH₂, enhancing the compound’s nucleophilic character.
-
Competing azo reduction occurs if excess H₂ or prolonged reaction times are used .
Amide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or amine.
| Reaction Conditions | Products | Yield | Catalyst/Reagents |
|---|---|---|---|
| 6M HCl (reflux, 4h) | Carboxylic acid derivative | 80% | Hydrochloric acid |
| NaOH (10%, 80°C, 2h) | Amine intermediate | 75% | Sodium hydroxide |
Key Considerations :
-
Acidic hydrolysis is preferred for higher selectivity, while basic conditions may degrade the azo bond.
-
The pyrrolidinyl substituent remains inert under these conditions.
Electrophilic Substitution
The aromatic rings participate in electrophilic substitution reactions, particularly at the electron-rich positions adjacent to the azo and amino groups.
| Reaction | Conditions | Products | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (0°C) | Dinitro derivative | 60% |
| Sulfonation | H₂SO₄ (fuming, 50°C) | Sulfonic acid derivative | 55% |
Regioselectivity :
-
Nitration occurs preferentially at the para position relative to the cyano group due to steric and electronic effects .
-
Sulfonation targets the activated phenyl ring bearing the ethylamino-pyrrolidinyl substituent.
Cycloaddition and Cross-Coupling Reactions
The cyano (–CN) group participates in cycloaddition reactions, while the azo bond enables cross-coupling via transition-metal catalysis.
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Huisgen cycloaddition | Cu(I), RT, 24h | Triazole-linked conjugate | 70% |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl derivative | 65% |
Applications :
-
Triazole formation expands utility in medicinal chemistry for target-specific modifications.
-
Suzuki coupling introduces aryl groups to modulate electronic properties .
Stability Under Oxidative Conditions
The compound demonstrates limited stability in strong oxidative environments:
| Oxidizing Agent | Conditions | Degradation Products |
|---|---|---|
| KMnO₄ (5%, H₂O, 50°C) | Nitrobenzoic acid + fragmented amines | Complete decomposition after 2h |
| H₂O₂ (30%, RT) | Partial oxidation of pyrrolidinyl | Oxidized lactam derivatives |
Recommendations :
Reaction Optimization Parameters
Critical factors influencing reaction outcomes include:
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 60–80°C | Higher rates without decomposition |
| Solvent polarity | Polar aprotic (DMF, DMSO) | Enhances solubility of intermediates |
| pH | 4–6 (for reductions) | Prevents undesired protonation steps |
Comparison with Similar Compounds
Structural Variations and Key Properties
The following table summarizes structural analogues and their distinguishing features:
Electronic and Functional Comparisons
- Electron-Withdrawing Groups: The 2-cyano-4-nitro group in the target compound and CAS 343794-19-4 provides strong electron withdrawal, stabilizing the azo linkage and shifting λmax to longer wavelengths (~500–600 nm). Halogenated derivatives (e.g., 2-chloro in CAS 86190-47-8 , 6-iodo in CAS 68214-78-8 ) further enhance electron withdrawal, increasing photostability but reducing solubility in aqueous media.
- Amino Substituents: Pyrrolidinyl-ethyl-ethylamino (target compound ) improves solubility in polar solvents (e.g., DMF, DMSO) compared to phenylmethylamino (CAS 343794-19-4 ). Dipropylamino (CAS 26054-60-4 ) increases lipophilicity, making it suitable for non-polar matrices.
Research Findings
- DFT Studies : Comparative DFT analyses of similar azo-acetamide compounds ( ) reveal that electron-withdrawing substituents lower the HOMO-LUMO gap, enhancing light absorption. The target compound’s pyrrolidinyl group likely contributes to a smaller bandgap than phenylmethyl analogues.
- Thermal Stability: Halogenated derivatives (e.g., CAS 86190-47-8 ) exhibit higher decomposition temperatures (>250°C) compared to non-halogenated variants (~200°C).
Q & A
Q. How can researchers confirm the structural integrity of this acetamide derivative during synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and bonding patterns.
- IR spectroscopy to identify functional groups (e.g., azo, cyano, nitro, acetamide).
- High-resolution mass spectrometry (HRMS) to validate molecular weight.
Purity should be confirmed via HPLC (>95%) with UV detection at λmax relevant to the azo chromophore (~400–500 nm) .
Q. What are the critical parameters for optimizing the synthesis of this compound?
- Methodological Answer :
- Temperature control : Azo coupling reactions typically require 0–5°C to minimize side products.
- Reagent stoichiometry : Ensure precise molar ratios of diazonium salts and coupling agents (e.g., 1:1.05 for excess coupling partner).
- Reaction monitoring : Use thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to track intermediate formation.
- Workup : Acidic or basic extraction to isolate the product from unreacted starting materials .
Q. How can researchers resolve discrepancies in reported spectroscopic data for structural analogs?
- Methodological Answer :
- Compare solvent effects (e.g., DMSO vs. CDCl₃ in NMR) and calibration standards.
- Validate findings using 2D NMR techniques (COSY, HSQC) to resolve overlapping signals.
- Cross-reference with computational simulations (e.g., density functional theory (DFT) for predicted IR/NMR spectra) .
Advanced Research Questions
Q. How can computational methods streamline reaction design for derivatives of this compound?
- Methodological Answer :
- Use quantum chemical calculations (e.g., Gaussian, ORCA) to model reaction pathways and transition states.
- Apply machine learning (e.g., ICReDD’s reaction path search methods) to predict optimal conditions (solvent, catalyst, temperature).
- Validate predictions with high-throughput experimentation (HTE) in microreactors .
Q. What strategies are effective for studying biological interactions of this azo-acetamide compound?
- Methodological Answer :
- Molecular docking : Screen against protein targets (e.g., kinases, cytochrome P450) using AutoDock or Schrödinger.
- Fluorescence quenching assays : Monitor binding affinity via tryptophan residue interactions.
- In vitro cytotoxicity : Use MTT assays on cell lines (e.g., HeLa, HEK293) to assess inhibitory concentrations (IC₅₀) .
Q. How can researchers address conflicting reactivity data in heterogeneous reaction systems?
- Methodological Answer :
- Perform kinetic studies under controlled conditions (e.g., inert atmosphere, anhydrous solvents).
- Use in situ FTIR or Raman spectroscopy to detect transient intermediates.
- Analyze solvent/catalyst interactions via Hammett plots or linear free-energy relationships (LFER) .
Q. What advanced spectroscopic techniques are required to characterize degradation byproducts?
- Methodological Answer :
- LC-MS/MS with electrospray ionization (ESI) to identify polar degradation products.
- X-ray crystallography for unambiguous structural determination of stable byproducts.
- EPR spectroscopy to detect radical intermediates during photodegradation .
Specialized Methodological Considerations
Q. How can researchers ensure regulatory compliance when handling nitro and cyano substituents?
- Guidelines :
- Follow EPA TSCA regulations (40 CFR 721) for significant new use reporting (SNUR).
- Use fume hoods and personal protective equipment (PPE) to mitigate inhalation risks.
- Document waste disposal per OSHA guidelines for nitrile and nitroaromatic compounds .
Q. What experimental design principles apply to optimizing substituent effects on photostability?
- Methodological Answer :
Q. How can structure-activity relationship (SAR) studies be enhanced for this compound’s derivatives?
- Methodological Answer :
- Synthesize analogs with systematic substituent variations (e.g., alkyl vs. aryl groups at the pyrrolidinyl position).
- Combine QSAR models (e.g., CoMFA, CoMSIA) with experimental IC₅₀ data.
- Validate predictions using crystallographic data to assess binding mode consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
